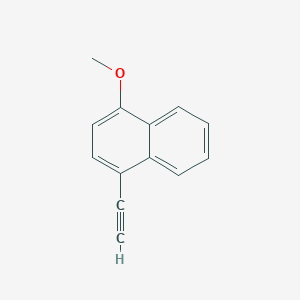

1-Ethynyl-4-methoxynaphthalene

概要

説明

1-Ethynyl-4-methoxynaphthalene is a chemical compound with the CAS Number: 61639-32-5. It has a molecular weight of 182.22 . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-ethynyl-4-methoxynaphthalene . The InChI code is 1S/C13H10O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h1,4-9H,2H3 .Physical And Chemical Properties Analysis

1-Ethynyl-4-methoxynaphthalene is a powder . It has a molecular weight of 182.22 . The storage temperature is 4 degrees Celsius .科学的研究の応用

Interactions and Chemical Properties

- A study examined interactions between alkynes and methoxy or dimethylamino groups in peri-naphthalene systems, including 1-ethynyl-8-methoxynaphthalenes. The research revealed minor changes in contact distances despite different electron-attracting powers of terminal substituents, indicating specific steric interactions (Bell et al., 2002).

Photocatalytic Applications

- Another research highlighted the photocatalytic activity enhancement in Cu2O cubes functionalized with 2-ethynyl-6-methoxynaphthalene. This finding is significant for understanding the modification of band structures in photocatalytic processes (Patra et al., 2022).

Crystallography and Synthesis

- The synthesis and crystallographic analysis of 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, which provides insights into the structural properties of these compounds, was conducted, highlighting their potential in various chemical syntheses (Singh, 2013).

Synthetic Chemistry and Natural Product Analogues

- The synthesis of 4-methoxy-1H-phenalen-1-one, related to natural phenalenone-type compounds, was achieved from 2-methoxynaphthalene, demonstrating the relevance of these compounds in mimicking natural product structures (Nanclares et al., 2008).

Catalysis and Chemical Reactions

- Research on the shape-selective acylation of 2-methoxynaphthalene over polymorph C of Beta (ITQ-17) illustrated the diffusivity and selectivity in isomer products, showcasing the compound's utility in catalytic reactions (Botella et al., 2003).

Biological Activities

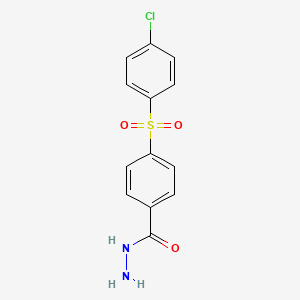

- Novel 4-methoxynaphthalene-N-acylhydrazones demonstrated potential against pathogens like Paracoccidioides brasiliensis and Mycobacterium tuberculosis, indicating the biological significance of these compounds in treating co-infections (Rozada et al., 2019).

Mechanistic Studies in Chemistry

- Studies on the regioselective lithiation of 1-methoxynaphthalene offered insights into the reaction mechanisms and isotope effects, which are crucial for understanding chemical reactivity and synthesis pathways (Betz & Bauer, 2002).

Enzymatic and Photocatalytic Reactions

- The aromatic C–H bond hydroxylation of 1-methoxynaphthalene by P450 peroxygenases, and its monitoring via colorimetric assay, revealed the compound's utility in studying enzyme activities without complex analytical techniques (Shoji et al., 2010).

Spectroscopic Analysis

- A study on scaled quantum FT-IR and FT-Raman spectral analysis of 1-methoxynaphthalene provided valuable information on its structural and vibrational properties, useful in material science and chemistry (Govindarajan et al., 2010).

Reactivity and Polymerization

- The reactivity of cyclopalladated compounds with 1-methoxynaphthalene was explored, revealing insights into the formation and behavior of organometallic compounds, which are relevant in materials science and catalysis (Dehand et al., 1983).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

1-ethynyl-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h1,4-9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIHRCZGOXUPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489766 | |

| Record name | 1-Ethynyl-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-methoxynaphthalene | |

CAS RN |

61639-32-5 | |

| Record name | 1-Ethynyl-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。